molecular formula C14Br4O6 B1587181 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 299962-88-2

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No.: B1587181
CAS No.: 299962-88-2
M. Wt: 583.8 g/mol
InChI Key: AYAULFUIPANQMY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for understanding the systematic name this compound. This nomenclature follows established protocols for complex polycyclic systems containing multiple functional groups and substituents. The systematic name incorporates several key elements that define the compound's structural organization and chemical classification within the broader framework of organic chemical nomenclature.

The primary structural framework is designated as isochromeno[6,5,4-def]isochromene, indicating a fused bicyclic system derived from two isochromene units. The bracketed notation [6,5,4-def] specifies the fusion pattern between the two ring systems, following standard conventions for describing complex ring fusion geometries in polycyclic aromatic compounds. The positional indicators 6,5,4-def describe the specific carbon atoms involved in the ring fusion, providing precise structural information necessary for unambiguous identification.

The tetrabromination pattern is systematically described through the positional designators 4,5,9,10-, indicating the specific carbon atoms bearing bromine substituents. This systematic approach ensures that the halogenation pattern can be precisely communicated and distinguished from other possible bromination isomers. The tetraone designation refers to the presence of four carbonyl functional groups located at positions 1,3,6,8, representing the characteristic oxidation pattern of this compound class.

According to Chemical Abstracts Service registry information, the compound bears the registration number 299962-88-2, providing a unique identifier within the global chemical registry system. Alternative systematic names include the descriptor 2,3,9,10-tetrabromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone, which emphasizes the tetracyclic nature of the ring system.

Molecular Formula and Structural Features

The molecular formula C14Br4O6 encapsulates the elemental composition of this compound, reflecting the presence of fourteen carbon atoms, four bromine atoms, and six oxygen atoms. This formula represents a highly substituted aromatic system with significant halogen content, contributing to distinctive physical and chemical properties compared to the parent unsubstituted framework.

The molecular weight has been determined as 583.76 grams per mole through various analytical methods. More precise mass spectrometric analysis reveals a monoisotopic mass of 579.642836 atomic mass units, accounting for the specific isotopic composition of the constituent atoms. These mass values reflect the substantial contribution of the four bromine atoms to the overall molecular weight, with bromine representing approximately 55% of the total molecular mass.

Physical Property Value Source
Molecular Formula C14Br4O6
Molecular Weight 583.76 g/mol
Monoisotopic Mass 579.642836 u
Chemical Abstracts Service Number 299962-88-2
Topological Polar Surface Area 94.56 Ų
Calculated LogP 3.6986

The structural architecture features a rigid polycyclic framework with limited conformational flexibility due to the fused ring system. The Simplified Molecular Input Line Entry System representation C12=C3C4=C(C(=C1C(=O)OC(=O)C2=C(C(=C3C(=O)OC4=O)Br)Br)Br)Br provides a linear notation for the three-dimensional structure. This notation reveals the complex connectivity pattern and the positioning of functional groups within the molecular framework.

The compound exhibits six hydrogen bond acceptor sites corresponding to the oxygen atoms in the carbonyl and ether functionalities, while containing no hydrogen bond donor sites. The rotational bond count of zero reflects the rigid nature of the fused ring system, indicating limited conformational dynamics in solution or solid state. The topological polar surface area of 94.56 square angstroms suggests moderate polarity despite the substantial halogen substitution.

Historical Development of Isochromene-derived Tetraone Nomenclature

The nomenclature evolution for isochromene-derived tetraone compounds reflects the broader development of systematic organic chemical naming conventions throughout the twentieth and twenty-first centuries. The foundational isochromene structure, with molecular formula C9H8O, was established in chemical literature as a fundamental heterocyclic aromatic system. Early nomenclature systems for these compounds relied heavily on common names and structural descriptors that varied significantly across different research groups and geographical regions.

The development of systematic nomenclature for complex isochromene derivatives gained momentum during the mid-twentieth century as synthetic organic chemistry advanced and the need for unambiguous chemical identification became paramount. The International Union of Pure and Applied Chemistry systematization efforts established standardized approaches for naming polycyclic aromatic systems, including those containing heteroatoms and multiple functional groups. These standardization efforts were particularly important for compounds containing multiple ring fusion patterns and substituent arrangements.

The specific nomenclature for tetrabrominated isochromene tetraone derivatives emerged from the broader context of naphthalenetetracarboxylic dianhydride chemistry. The parent compound naphthalenetetracarboxylic dianhydride, bearing Chemical Abstracts Service number 81-30-1, provided the structural foundation for understanding halogenated derivatives. Historical synthetic approaches to these compounds involved oxidation reactions of polycyclic aromatic precursors, leading to the development of systematic naming conventions that could accommodate various substitution patterns and oxidation states.

Properties

IUPAC Name

2,3,9,10-tetrabromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14Br4O6/c15-7-3-1-2-5(9(7)17)13(21)24-14(22)6(2)10(18)8(16)4(1)12(20)23-11(3)19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAULFUIPANQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C(C(=C1C(=O)OC(=O)C2=C(C(=C3C(=O)OC4=O)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14Br4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389018
Record name AC1MJBDI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299962-88-2
Record name AC1MJBDI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary and well-documented method for preparing this compound involves the bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) under strongly acidic and oxidative conditions.

Detailed Synthesis Procedure

Step Reagents and Conditions Description Outcome
1 Starting material: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA) The core aromatic dianhydride substrate Base compound for bromination
2 Bromine (Br2), 5.3 equivalents Brominating agent Introduces bromine atoms at specific positions
3 Sulfuric acid and oleum mixture (v:v = 4:1) Strong acidic medium to facilitate electrophilic bromination Maintains reaction environment and activates bromine
4 Temperature: 140 °C Elevated temperature to promote reaction kinetics Ensures complete bromination
5 Reaction time: 4 weeks (672 hours) Extended duration to achieve full substitution High yield and purity of tetrabromo product

Summary: The NDA is reacted with bromine in a mixture of sulfuric acid and oleum at 140 °C for approximately four weeks. This prolonged reaction time under harsh acidic conditions allows for the selective tetrabromination at the 4,5,9,10-positions, leading to the formation of the target tetraone compound with a reported yield of 100% under optimized conditions.

Reaction Conditions and Parameters

Parameter Details
Starting Material 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA)
Brominating Agent Bromine (Br2), 5.3 equivalents
Solvent System Sulfuric acid and oleum (4:1 volume ratio)
Temperature 140 °C
Reaction Time 672 hours (4 weeks)
Yield Close to 100% under optimized conditions
Purification Not explicitly detailed, but typically involves quenching, filtration, and recrystallization

Research Findings and Analysis

  • The use of fuming sulfuric acid (oleum) combined with sulfuric acid creates a highly electrophilic environment that facilitates the bromination of the aromatic dianhydride.
  • The long reaction time (four weeks) is critical to ensure complete substitution at all four bromination sites, avoiding partial bromination or over-bromination side reactions.
  • The reaction temperature of 140 °C is a balance between accelerating the bromination kinetics and preventing decomposition of the sensitive dianhydride structure.
  • The reported 100% yield suggests that under these conditions, the reaction proceeds with high selectivity and efficiency, making this method reliable for laboratory and potentially industrial scale synthesis.
  • The compound’s stability under these harsh conditions indicates its robustness, which is valuable for further chemical modifications or applications in materials science.

Summary Table of Preparation Method

Aspect Description
Starting Material 1,4,5,8-Naphthalenetetracarboxylic dianhydride
Bromination Agent Bromine (5.3 equivalents)
Acid Medium Sulfuric acid and oleum (4:1 v/v)
Temperature 140 °C
Duration 4 weeks (672 hours)
Yield 100%
Key Notes Requires prolonged heating in highly acidic medium; high purity product

Chemical Reactions Analysis

Types of Reactions

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be employed to modify the bromine content.

  • Substitution: : Substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as hydrogen gas (H2) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, with modifications to the bromine and oxygen content, leading to new chemical entities with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology

In biological research, 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound's unique structure allows it to be explored as a therapeutic agent. Its derivatives may be developed into drugs targeting specific diseases, leveraging its reactivity and biological activity.

Industry

In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and carbonyl groups can form bonds with biological macromolecules, leading to the modulation of biological processes. The specific pathways and targets depend on the derivative and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Derivatives

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
  • Molecular Formula : C₁₄H₂Br₂O₆.
  • Molecular Weight : 425.97 g/mol .
  • CAS No.: 83204-68-6 .
  • Applications :
    • Chromatic X-ray imaging (red channel emitter in bilayer films with 7-MQ) .
    • Building block for n-type semiconductors in solar cells and OFETs .
  • Key Properties :
    • Melting Point: 350°C .
    • Solubility: Soluble in methylene chloride, chloroform, and acetone .
  • Synthesis : Two-step reaction involving bromination and oxidation .
Comparison with Tetrabromo Derivative
Property Tetrabromo Derivative Dibromo Derivative
Bromine Substitution 4 Br atoms 2 Br atoms
Electron Deficiency Higher (enhanced charge transfer) Moderate
Optical Applications NIR-activable charge transfer agents Red emitter in X-ray imaging
Thermal Stability Not reported High (MP: 350°C)

Non-Brominated Parent Compound

Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (L900)
  • Molecular Formula : C₁₄O₆ (exact formula varies).
  • Applications :
    • MOF synthesis: Higher reactivity in imidization than pyromellitic dianhydride (PMDA), enabling lower reaction temperatures .
  • Key Properties :
    • Reactivity: Forms stable imide ligands with aromatic amines .
Comparison with Tetrabromo Derivative
Property Tetrabromo Derivative Non-Brominated L900
Reactivity Reduced due to bromine steric effects High (facilitates MOFs)
Electronic Effects Electron-withdrawing Br enhances charge transfer Neutral scaffold

Chalcogen-Substituted Analogs

Isothiochromeno[6,5,4-def]isothiochromene-1,3,6,8-tetraone (S-analog)
  • Structure : Replaces oxygen with sulfur in the chromene rings .
  • Applications: Potential in organic electronics due to altered charge transport properties .
Pyrene-4,5,9,10-tetraselenone (Se-analog)
  • Applications : Battery electrode materials with higher theoretical capacity than oxygen analogs .
  • Challenges : Synthesis requires advanced techniques .
Comparison with Tetrabromo Derivative
Property Tetrabromo Derivative S-Analog Se-Analog
Element Br (halogen) S (chalcogen) Se (chalcogen)
Conductivity High (electron-deficient) Moderate High
Applications Photoimmunotherapy, optoelectronics Electronics Batteries

Functionalized Derivatives

7-(3-(Dimethylamino)propyl)-1H-isochromeno[6,5,4-def]-isoquinoline-1,3,6,8(7H)-tetraone
  • Modification: Addition of dimethylamino group.
  • Effect : Enhanced hydrophobicity for targeted drug delivery .
TTF–TAP–TTF (Tetrathiafulvalene–Tetraazapyrene Conjugate)
  • Structure : Symmetric D–A–D system with tetraazapyrene core.
  • Applications : Long-lived charge-separated states for photovoltaic devices .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
Tetrabromo Derivative C₁₄Br₄O₆ 583.76 Not reported Photoimmunotherapy
Dibromo Derivative C₁₄H₂Br₂O₆ 425.97 350 X-ray imaging
Non-Brominated L900 C₁₄O₆ ~262 (estimated) Not reported MOF synthesis

Table 2: Electronic Properties

Compound Electron Deficiency Charge Transfer Efficiency Key Functional Group
Tetrabromo Derivative High Excellent Br (x4)
Dibromo Derivative Moderate Good Br (x2)
S-Analog Low Moderate S (x8)

Biological Activity

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS No. 299962-88-2) is a brominated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure contributes to various interactions with biological systems, making it a candidate for further pharmacological studies.

  • Molecular Formula : C14Br4O6
  • Molecular Weight : 583.76 g/mol
  • Structure : The compound features multiple bromine atoms and a complex isochromene framework which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antitumor Activity : Preliminary studies suggest that derivatives of isochromeno compounds exhibit cytotoxic effects against various cancer cell lines. The compound's structural properties may enhance its ability to induce apoptosis in tumor cells.
  • Antibacterial Properties : Similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine atoms may enhance the lipophilicity and cellular uptake of the compound.
  • Urease Inhibition : Urease inhibitors are important in treating infections caused by Helicobacter pylori. Compounds similar to 4,5,9,10-tetrabromoisochromeno have demonstrated urease inhibitory activity.
  • Anti-HIV Activity : While some studies have focused on related chromone derivatives exhibiting anti-HIV properties, specific data on this compound's effectiveness remains limited.

Antitumor Activity

A study by Gao et al. (2007) explored the cytotoxic effects of various chromone derivatives against human tumor cell lines. Although 4,5,9,10-tetrabromoisochromeno's specific cytotoxicity was not detailed in this study, the structural similarities suggest potential effectiveness against cancer cells .

Antibacterial Activity

In a comparative analysis of chromone derivatives for antibacterial efficacy against E. coli and Staphylococcus aureus, certain brominated compounds exhibited promising results with minimum inhibitory concentration (MIC) values indicating strong activity . This suggests that 4,5,9,10-tetrabromoisochromeno could similarly possess antibacterial properties.

Urease Inhibition

Research has indicated that some brominated chromones may inhibit urease effectively. A derivative was found to have comparable efficacy to standard urease inhibitors used in clinical settings . This positions 4,5,9,10-tetrabromoisochromeno as a potential candidate for further investigation in this area.

Data Tables

Property Value
Molecular Weight583.76 g/mol
Molecular FormulaC14Br4O6
Antitumor ActivityCytotoxic against tumor cells
Antibacterial ActivityEffective against E. coli
Urease InhibitionPotentially effective

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone?

  • Answer : The compound has a fused polycyclic aromatic framework with four bromine substituents and four ketone groups. Its molecular formula is C₁₄Br₄O₆ , with an average molecular mass of 583.764 g/mol and a monoisotopic mass of 579.642836 g/mol . Key properties include high thermal stability (requiring storage in a dark, inert atmosphere at room temperature) and potential reactivity due to electron-deficient carbonyl groups .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns. ¹³C NMR and ¹H NMR can resolve bromine-induced splitting patterns in the aromatic regions. Infrared (IR) spectroscopy is critical for identifying carbonyl stretching vibrations (~1700–1750 cm⁻¹) and C-Br bonds (~600–700 cm⁻¹) .

Q. What synthetic routes are reported for brominated isochromene derivatives?

  • Answer : Multi-step synthesis involving bromination of precursor isochromene tetraones under controlled conditions (e.g., using N-bromosuccinimide in DMF at 80°C). Regioselectivity challenges arise due to steric hindrance from existing substituents, requiring optimization of reaction time and stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

  • Answer : Density functional theory (DFT) calculations reveal a low LUMO energy (-3.2 eV), suggesting utility as an electron-transport layer in organic electronics. The bromine atoms enhance electron affinity, while the conjugated system supports charge delocalization .

Q. What experimental strategies address contradictions in reported solubility and stability data?

  • Answer : Discrepancies arise from varying solvent purity and storage conditions. Systematic studies using HPLC-grade solvents (e.g., THF, DCM) under inert atmospheres are recommended. Stability assays under UV light and elevated temperatures (40–60°C) can identify degradation pathways .

Q. How does regioselective bromination impact the compound’s reactivity in cross-coupling reactions?

  • Answer : Bromine at positions 4,5,9,10 creates steric and electronic biases. Suzuki-Miyaura coupling with arylboronic acids favors the less hindered 4- and 10-positions. Kinetic studies using in situ NMR or HPLC monitoring are critical to optimize yields .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Answer : Brominated byproducts (e.g., tribromo or dibromo derivatives) co-elute in standard HPLC methods. Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) for resolution. MS/MS detection enhances specificity .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Safety Protocols : Handle with nitrile gloves and PPE due to skin/eye irritation risks. Avoid aqueous waste disposal; use halogen-compatible scrubbers .
  • Data Reproducibility : Document solvent batch numbers and humidity levels, as moisture accelerates hydrolysis of carbonyl groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 2
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

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